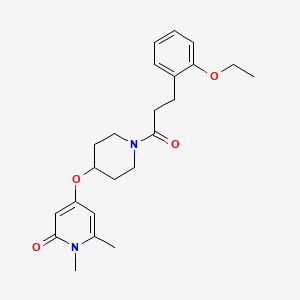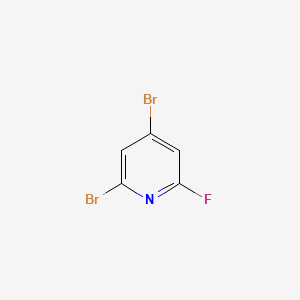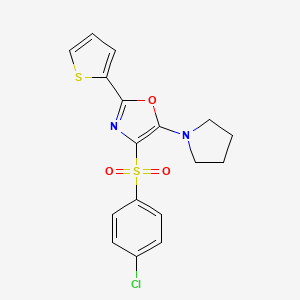
4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the thiophene and sulfonyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors under controlled conditions to form the desired oxazole ring.
Suzuki-Miyaura Cross-Coupling: This method can be used to introduce the chlorophenyl group via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring.
Substitution Reactions: Substitution at various positions on the rings can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, reduced pyrrolidine derivatives, and substituted oxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast, including its use as a potential inhibitor of certain enzymes or receptors. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound has shown promise in preclinical studies for its potential anti-inflammatory, antioxidant, and anticancer properties. Ongoing research aims to further explore its therapeutic potential.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-(2-Chlorophenyl)-4-((4-Chlorophenyl)Sulfonyl)-1,3-Oxazol-5-Yl]-2,6-Dimethylmorpholine: This compound shares a similar structure but has additional methyl groups.
4-(4-Chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole: This compound lacks the pyrrolidine ring, making it structurally simpler.
Uniqueness: 4-(4-Chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole stands out due to its complex structure, which allows for a wide range of chemical modifications and applications. Its presence of both pyrrolidine and thiophene rings contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c18-12-5-7-13(8-6-12)25(21,22)16-17(20-9-1-2-10-20)23-15(19-16)14-4-3-11-24-14/h3-8,11H,1-2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPPCOSGYBNKSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


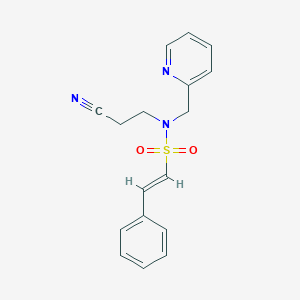
![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)

![N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2400963.png)
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)
![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)
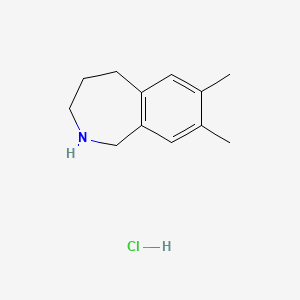
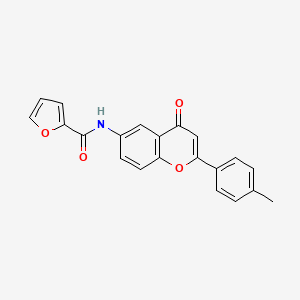
![2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2400974.png)
